4-(Piperidin-4-yl)benzamide
Overview
Description
4-(Piperidin-4-yl)benzamide is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a benzamide moiety attached to a piperidine ring, making it a versatile scaffold for the development of various therapeutic agents. Its unique structure allows it to interact with a range of biological targets, making it a valuable compound for scientific research.
Mechanism of Action
Target of Action
The primary target of 4-(Piperidin-4-yl)benzamide is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes at the molecular level, including the upregulation of the downstream target gene p21 .
Biochemical Pathways
The activation of HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The compound was designed and synthesized guided by bioisosterism and pharmacokinetic parameters
Result of Action
The result of the action of this compound is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 .
Action Environment
The action of this compound is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in this environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Some scholars believe that inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
Biochemical Analysis
Biochemical Properties
4-(Piperidin-4-yl)benzamide plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown significant inhibitory bioactivity in HepG2 cells, a type of liver cancer cell . The compound induces the expression of hypoxia-inducible factor 1 alpha protein and downstream target gene p21, which promotes tumor cell apoptosis . Additionally, this compound interacts with cleaved caspase-3, further promoting apoptosis in tumor cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In HepG2 cells, it induces the expression of hypoxia-inducible factor 1 alpha protein, which is a critical transcription factor under hypoxic conditions . This leads to the upregulation of genes involved in glycolysis and other adaptive responses to hypoxia. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by promoting the expression of p21 and cleaved caspase-3, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to hypoxia-inducible factor 1 alpha protein, stabilizing it and preventing its degradation under normoxic conditions . This stabilization allows hypoxia-inducible factor 1 alpha protein to translocate to the nucleus, where it activates the transcription of target genes involved in cellular adaptation to hypoxia. Additionally, this compound induces the expression of p21 by dissociating c-Myc from the p21 promoter, thereby promoting cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been observed to be stable under various conditions, maintaining its bioactivity for extended periods . Long-term exposure to this compound can lead to degradation and reduced efficacy. In in vitro studies, the compound has shown sustained effects on cellular function, including prolonged induction of apoptosis and cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without causing adverse effects . At higher doses, toxic effects such as liver damage and systemic toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound also affects metabolic flux by altering the levels of key metabolites involved in glycolysis and other metabolic processes . These interactions can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound has been found to accumulate in specific cellular compartments, where it exerts its biological effects . This targeted distribution is crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it interacts with hypoxia-inducible factor 1 alpha protein and other transcription factors to regulate gene expression . This precise localization is critical for its role in modulating cellular responses to hypoxia.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)benzamide typically involves the alkylation of 4-hydroxybenzoic acid, followed by hydrolysis and condensation reactions . The process begins with the protection of the hydroxyl group, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves the deprotection of the hydroxyl group and the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-4-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce functional groups like ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to convert ketones or aldehydes to alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-(Piperidin-4-yl)benzoic acid, while reduction can produce 4-(Piperidin-4-yl)benzyl alcohol .
Scientific Research Applications
4-(Piperidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Medicine: this compound derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents.
Comparison with Similar Compounds
Evodiamine: Another piperidine-based compound with significant antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with antiviral and anticancer activities.
Uniqueness: 4-(Piperidin-4-yl)benzamide stands out due to its versatility and the ease with which its structure can be modified to enhance its biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-piperidin-4-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKSOYVHNMUJHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594978 | |
Record name | 4-(Piperidin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-49-8 | |
Record name | 4-(Piperidin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886362-49-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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